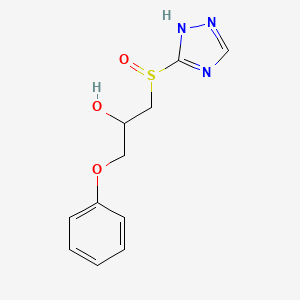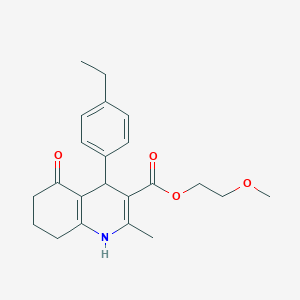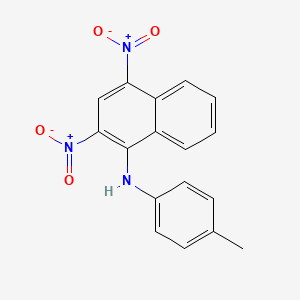
N-(1-adamantylmethyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-morpholinecarboxamide, commonly known as ADMC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. ADMC is a morpholine-based compound that belongs to the class of adamantane derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of ADMC is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory process. ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects
ADMC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory process. ADMC has also been found to inhibit the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ADMC in lab experiments is its potent antinociceptive and anti-inflammatory properties. This makes it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. Another advantage of using ADMC is its relatively simple synthesis method, which makes it easy to produce on a large scale. However, one of the limitations of using ADMC in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of ADMC in scientific research. One area of research could be the development of novel analgesic and anti-inflammatory drugs based on ADMC. Another area of research could be the development of ADMC-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of ADMC and its potential toxicity, which may help to guide its future use in scientific research.
Méthodes De Synthèse
The synthesis of ADMC involves the reaction of 1-adamantylmethylamine with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with morpholine to obtain ADMC. The synthesis method of ADMC is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
ADMC has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. ADMC has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(18-1-3-20-4-2-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHGIAPIASYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)
![10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5169120.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)
![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)